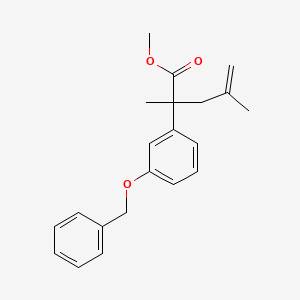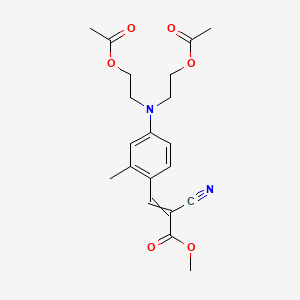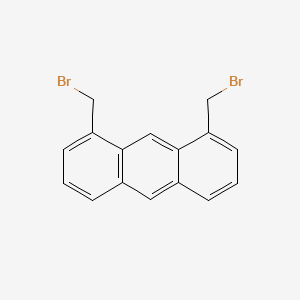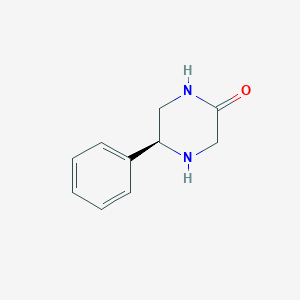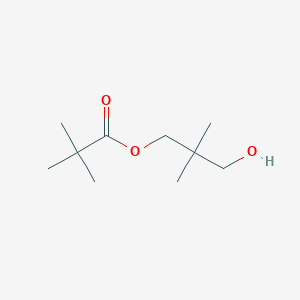
7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL-: is a heterocyclic aromatic compound with a molecular formula of C20H13N. It is a derivative of dibenzo[a,g]carbazole, characterized by the addition of a methyl group at the 2-position. This compound is known for its potent mutagenic and carcinogenic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce nitro or halogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block for various organic synthesis applications.
Biology and Medicine: Due to its mutagenic and carcinogenic properties, this compound is studied extensively in the field of toxicology and cancer research. It serves as a model compound for understanding the mechanisms of chemical-induced carcinogenesis.
Industry: In the industrial sector, 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- is used in the production of dyes, pigments, and other specialty chemicals. Its aromatic structure contributes to the stability and color properties of these products.
作用機序
The mechanism of action of 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- involves its interaction with cellular DNA, leading to mutations and potential carcinogenesis. The compound can form DNA adducts, which interfere with normal DNA replication and repair processes. This interaction can activate various molecular pathways involved in cell cycle regulation and apoptosis .
類似化合物との比較
- 1,2,5,6-Dibenzcarbazole
- Dibenzo[a,g]carbazole
- 1,2:5,6-Dibenzocarbazole
Comparison: Compared to its analogs, 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- is unique due to the presence of the methyl group at the 2-position. This structural modification can influence its chemical reactivity, biological activity, and physical properties. For instance, the methyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall bioavailability.
特性
CAS番号 |
63918-57-0 |
|---|---|
分子式 |
C21H15N |
分子量 |
281.3 g/mol |
IUPAC名 |
5-methyl-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C21H15N/c1-13-6-7-15-9-11-19-20(18(15)12-13)17-10-8-14-4-2-3-5-16(14)21(17)22-19/h2-12,22H,1H3 |
InChIキー |
IAQYOFNCAUPEBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
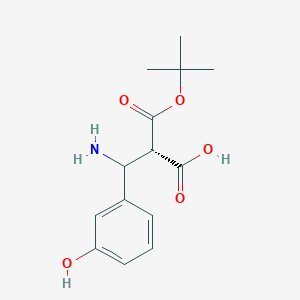
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-](/img/structure/B13940930.png)
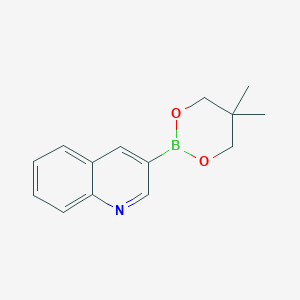
![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)

